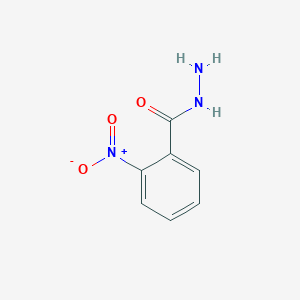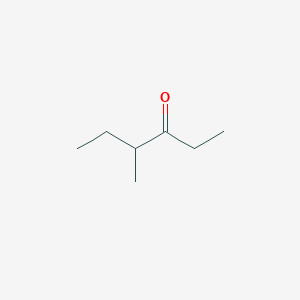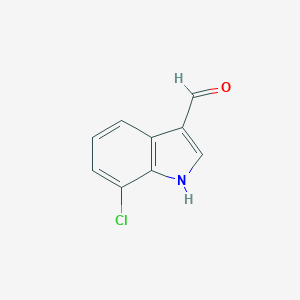
7-クロロ-1H-インドール-3-カルバルデヒド
概要
説明
7-Chloro-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. It is characterized by a chlorine atom at the 7th position and an aldehyde group at the 3rd position of the indole ring. This compound is a white to pale yellow solid with a distinctive odor. It is sparingly soluble in water but can dissolve in alcohol, ether, and other common organic solvents .
科学的研究の応用
7-Chloro-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
Target of Action
7-Chloro-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to be precursors for the synthesis of biologically active structures . .
Mode of Action
Indole derivatives, in general, have been found to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that the compound is toxic and irritating . It should be kept away from sources of ignition, sparks, and high temperatures, and stored in a cool, dry place . During use, appropriate protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract, and operations should be carried out in a well-ventilated environment .
生化学分析
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole followed by formylation. One common method includes the reaction of 7-chloro-1H-indole with formaldehyde under acidic conditions to yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for 7-chloro-1H-indole-3-carbaldehyde often involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to ensure consistent product quality .
化学反応の分析
Types of Reactions: 7-Chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom
Major Products Formed:
Oxidation: 7-chloro-1H-indole-3-carboxylic acid.
Reduction: 7-chloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
類似化合物との比較
1H-indole-3-carbaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-chloro-1H-indole-3-carbaldehyde: Chlorine atom at the 5th position, leading to different reactivity and biological activity.
2-chloro-1H-indole-3-carbaldehyde: Chlorine atom at the 2nd position, affecting its chemical properties and applications
Uniqueness: 7-Chloro-1H-indole-3-carbaldehyde is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
特性
IUPAC Name |
7-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNOJSRXQVQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349236 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-07-7 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


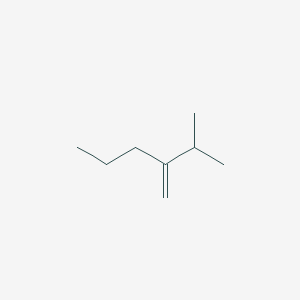
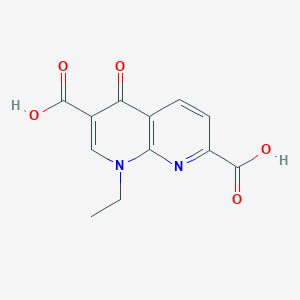
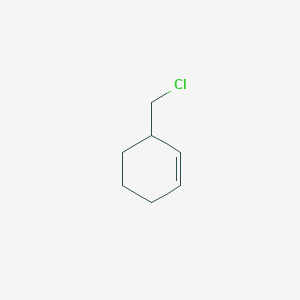
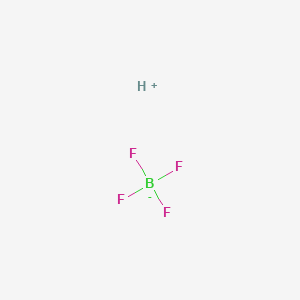
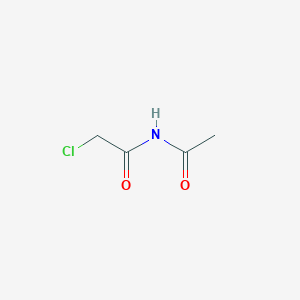
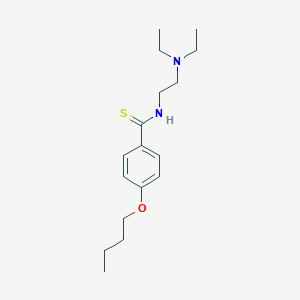
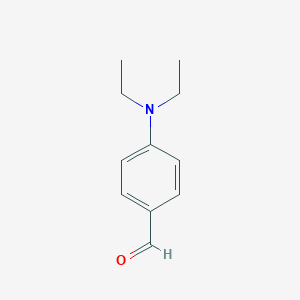

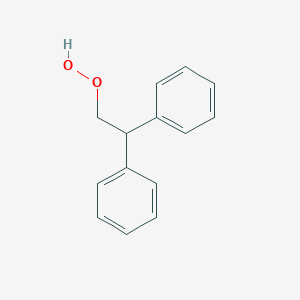
![2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one](/img/structure/B91993.png)
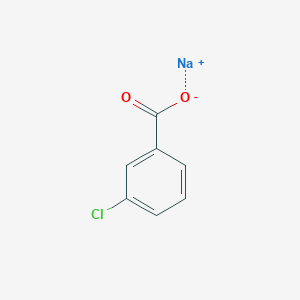
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
